molecular formula C7H4BrClFNO B3357059 2-Chloro-5-bromo-6-fluorobenzamide CAS No. 702640-52-6

2-Chloro-5-bromo-6-fluorobenzamide

Cat. No.: B3357059
CAS No.: 702640-52-6
M. Wt: 252.47 g/mol
InChI Key: ZPKCUXYYRKFVCL-UHFFFAOYSA-N
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Description

2-Chloro-5-bromo-6-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol It is a halogenated benzamide derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring

Preparation Methods

The synthesis of 2-Chloro-5-bromo-6-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the halogenation of a benzamide precursor. For instance, 2-chlorobenzoic acid can be brominated and fluorinated under controlled conditions to yield the desired product . The reaction conditions often involve the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5-bromo-6-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2-Chloro-5-bromo-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit pharmacological properties useful in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique halogenated structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromo-6-fluorobenzamide involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can form strong interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

2-Chloro-5-bromo-6-fluorobenzamide can be compared with other halogenated benzamides, such as:

    2-Chloro-6-fluorobenzamide: Similar structure but lacks the bromine atom. It may exhibit different reactivity and biological activities.

    5-Bromo-2-chlorobenzamide: Lacks the fluorine atom, which can influence its chemical properties and applications.

    6-Fluoro-2-chlorobenzamide: Another similar compound with different halogenation pattern.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-6-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCUXYYRKFVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (15 mL) was placed in a 100 mL 3-neck flask equipped with an internal thermometer and heated to 55° C. 3-Bromo-2-fluoro-6-chlorobenzonitrile (11.0 g, 47 mmol) was added portion-wise to the acid with stirring maintaining the temperature above 50° C. The dark solution was heated at 65° C. for 24 hours, allowed to cool to room temperature, poured over ice, and cautiously neutralized with concentrated ammonium hydroxide. The mixture was extracted with two portions of ethyl acetate and the combined organic layers were dried and concentrated to give 3-bromo-2-fluoro-6-chlorobenzamide (11.5 g, 45.5 mmol) as a light orange solid: mp 157-158° C., 1H NMR (CDCl3): δ 7.54 (t, 1H), 7.14 (dd, 1H), 6.03 (br s, 1H) 5.81 (br s, 1H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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